molecular formula C7H11N3 B13093051 N,N,4-trimethylpyridazin-3-amine

N,N,4-trimethylpyridazin-3-amine

Cat. No.: B13093051
M. Wt: 137.18 g/mol
InChI Key: SXFMFJYKCLHJAH-UHFFFAOYSA-N
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Description

N,N,4-Trimethylpyridazin-3-amine is a chemical compound with the molecular formula C7H11N3 and a molecular weight of 137.18 g/mol . Its SMILES notation is CC1=C(C(=NN=C1C)N)C . As a pyridazine derivative, this compound belongs to a class of nitrogen-containing heterocycles that are of significant interest in medicinal and agrochemical research. Pyridazine cores are frequently explored as key scaffolds in the development of novel bioactive molecules . While specific biological data for this compound may be limited, related pyridazine and pyridine analogs have demonstrated a range of pharmacological activities in scientific studies, including serving as tyrosine kinase inhibitors and as core structures in compounds evaluated for antiviral and antimicrobial properties . Researchers value these structures for their potential in drug discovery programs aimed at new therapeutic agents. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

N,N,4-trimethylpyridazin-3-amine

InChI

InChI=1S/C7H11N3/c1-6-4-5-8-9-7(6)10(2)3/h4-5H,1-3H3

InChI Key

SXFMFJYKCLHJAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC=C1)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-trimethylpyridazin-3-amine can be achieved through several methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and offers good functional group compatibility, broad substrate scope, and simple, metal-free, and neutral reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

N,N,4-trimethylpyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N,N,4-trimethylpyridazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N,4-trimethylpyridazin-3-amine involves its interaction with specific molecular targets and pathways. For instance, pyridazine derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that this compound may exert its effects by modulating ion channels or other cellular pathways involved in signal transduction.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized in Table 1.

Table 1: Structural Comparison of Pyridazine and Pyridine Derivatives
Compound Name Core Structure Substituents Molecular Formula Molecular Weight Notable Properties Reference
N,N,4-Trimethylpyridazin-3-amine Pyridazine - N,N-dimethylamine at C3
- Methyl at C4
C₇H₁₂N₄ 152.20 (calc.) High lipophilicity (alkyl groups) -
6-(4-Methoxyphenyl)pyridazin-3-amine Pyridazine - Amine at C3
- 4-Methoxyphenyl at C6
C₁₁H₁₂N₄O 232.24 Electron-rich (methoxy donor)
4-Methyl-3-nitropyridin-2-amine Pyridine - Amine at C2
- Methyl at C4
- Nitro at C3
C₆H₇N₃O₂ 153.14 Electron-deficient (nitro group)
N,N-Dimethyl-6-piperazinylpyridazin-3-amine Pyridazine - N,N-dimethylamine at C3
- Piperazinyl at C6
C₁₆H₂₂N₆ 298.39 Enhanced solubility (piperazine)
N-(3-Phenylpropyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine Triazolo-pyridazine - Trifluoromethyl at C3
- 3-Phenylpropylamine at C6
C₁₆H₁₅F₃N₆ 348.33 Bioactive (triazole moiety)

Physicochemical Properties

  • Lipophilicity : The target compound’s N,N-dimethyl and C4-methyl groups enhance lipophilicity compared to polar substituents (e.g., methoxy in ’s compound) .
  • Basicity : The dimethylamine group at C3 likely increases basicity relative to primary amines (e.g., 4-Methyl-3-nitropyridin-2-amine in ), though nitro groups reduce basicity via electron withdrawal .
  • Solubility : Piperazinyl substituents () improve aqueous solubility compared to alkyl groups .

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